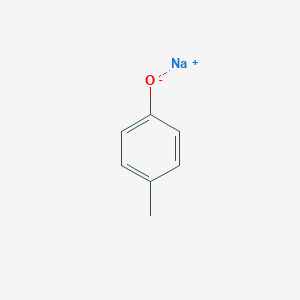

Sodium p-cresolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1121-70-6 |

|---|---|

Molecular Formula |

C7H7NaO |

Molecular Weight |

130.12 g/mol |

IUPAC Name |

sodium;4-methylphenolate |

InChI |

InChI=1S/C7H8O.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1 |

InChI Key |

ZECBPBHBGNLLMU-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)[O-].[Na+] |

Isomeric SMILES |

CC1=CC=C(C=C1)[O-].[Na+] |

Canonical SMILES |

CC1=CC=C(C=C1)[O-].[Na+] |

Other CAS No. |

1121-70-6 |

Related CAS |

106-44-5 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium p-Cresolate from p-Cresol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of sodium p-cresolate from p-cresol. The core of this transformation is a classic acid-base reaction, leveraging the inherent acidity of the phenolic hydroxyl group in p-cresol. This document details the underlying chemical mechanism, provides a representative experimental protocol, summarizes key quantitative data, and offers visual diagrams to elucidate the reaction pathway. The information presented is intended to serve as a foundational resource for professionals in chemical research and drug development.

Introduction to the Synthesis

The conversion of p-cresol (4-methylphenol) to this compound (sodium 4-methylphenoxide) is a fundamental and widely utilized chemical reaction. p-Cresol, a derivative of phenol, is a weakly acidic organic compound.[1] This acidity is the key to its conversion into the corresponding sodium salt. The reaction is typically achieved by treating p-cresol with a strong sodium base, most commonly sodium hydroxide (NaOH).[2][3] The resulting product, this compound, is an ionic salt with increased solubility in aqueous solutions compared to its parent compound.[2][3] This synthesis is a critical step in various industrial processes, including the production of antioxidants like butylated hydroxytoluene (BHT) and as an intermediate in the recovery of phenols from tar distillates.[1][4]

Core Synthesis Mechanism: An Acid-Base Reaction

The synthesis of this compound is a straightforward acid-base neutralization reaction.

3.1 Acidity of p-Cresol Like other phenols, p-cresol is acidic because the hydroxyl (-OH) group is directly attached to the aromatic benzene ring. The pKa of p-cresol is approximately 10.26.[5] The acidity stems from the ability of the aromatic ring to stabilize the negative charge of the conjugate base (the p-cresolate or phenoxide ion) through resonance. Upon deprotonation of the hydroxyl group, the resulting negative charge on the oxygen atom can be delocalized into the pi-system of the benzene ring.[6][7]

However, the presence of the methyl (-CH3) group at the para position has a slight influence on this acidity. The methyl group is an electron-donating group through inductive and hyperconjugative effects.[7][8] This electron-donating nature slightly destabilizes the phenoxide ion by increasing the electron density on the already negatively charged oxygen, making p-cresol marginally less acidic than phenol itself.[7]

3.2 The Role of the Base A strong base is required to deprotonate the weakly acidic p-cresol. Sodium hydroxide (NaOH) is the most common and cost-effective base used for this purpose. In solution, NaOH dissociates into sodium ions (Na+) and hydroxide ions (OH-). The hydroxide ion is a powerful proton acceptor and readily abstracts the acidic proton from the hydroxyl group of p-cresol.[3][9]

3.3 The Reaction Mechanism The mechanism involves a single proton transfer step:

-

Proton Abstraction: The hydroxide ion (OH-) from sodium hydroxide acts as a Brønsted-Lowry base. A lone pair of electrons on the hydroxide's oxygen atom attacks the acidic hydrogen of the p-cresol's hydroxyl group.

-

Formation of Products: This proton abstraction forms a molecule of water (H₂O) and the this compound salt (CH₃C₆H₄ONa). The p-cresolate anion and the sodium cation are held together by an ionic bond.[3][9]

The overall reaction is as follows: CH₃C₆H₄OH (p-cresol) + NaOH (sodium hydroxide) ⇌ CH₃C₆H₄ONa (this compound) + H₂O (water)

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and the compounds involved.

| Parameter | Value | Reference / Notes |

| p-Cresol Properties | ||

| pKa | 10.26 | [5] |

| Molar Mass | 108.14 g/mol | [1] |

| Melting Point | 35.5 °C | [1] |

| Boiling Point | 201.8 °C | [1] |

| Reaction Conditions (Industrial Alkali Fusion) | ||

| Reactants | p-Toluenesulfonic acid, Sodium Hydroxide | [10] |

| Temperature | 320-370 °C | [10] |

| Reaction Time | 2-3 hours | [10] |

| Yield & Recovery | ||

| Product Yield (based on recovery) | 91.69% | From a specific industrial process for recovering this compound.[11] |

| Theoretical Molar Ratio (NaOH:Sulfonate) | 2:1 | [11] |

| Actual Molar Ratio (Industrial) | 10:1 to 15:1 | To ensure complete reaction in alkali fusion processes.[11] |

Experimental Protocol: Laboratory Scale Synthesis

This section provides a representative methodology for the synthesis of a this compound solution, adapted from published procedures.[12]

Objective: To prepare a solution of this compound from p-cresol and sodium hydroxide.

Materials:

-

p-Cresol (99%+ purity)

-

Sodium Hydroxide (NaOH), 48.6% aqueous solution

-

Xylene

-

2-Ethyl-1-hexanol

-

5 L reaction flask

-

Mechanical stirrer, thermometer, dropping funnel, heating mantle, Dean-Stark trap, reflux condenser

Procedure:

-

Apparatus Setup: Assemble the 5 L flask with the stirrer, thermometer, dropping funnel, heating mantle, Dean-Stark trap, and reflux condenser.

-

Solvent and Base Addition: Charge the flask with 2000 mL of a 4:1 (v/v) mixture of xylene and 2-ethyl-1-hexanol. Add 329 grams of a 48.6% aqueous NaOH solution to the flask.

-

p-Cresol Addition: While stirring, slowly add 433 grams of p-cresol to the reaction mixture via the dropping funnel.

-

Azeotropic Water Removal: Heat the mixture to reflux. The water from the NaOH solution and the water formed during the neutralization reaction will be collected in the Dean-Stark trap as an azeotrope with xylene.

-

Reaction Completion: Continue heating until no more water is collected in the trap, indicating the reaction is complete.

-

Product: The final product is a solution of this compound dissolved in the xylene/2-ethyl-1-hexanol solvent mixture. This solution can be used for subsequent reactions, or the product can be isolated by crystallization after solvent removal if required.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical processes described in this guide.

Caption: Overall reaction scheme for the synthesis of this compound.

Caption: Mechanism showing proton transfer from p-cresol to the hydroxide ion.

References

- 1. p-Cresol - Wikipedia [en.wikipedia.org]

- 2. Sodium 4-methylphenoxide [chembk.com]

- 3. brainly.com [brainly.com]

- 4. Sodium cresylate | C7H7NaO | CID 23681054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Khan Academy [khanacademy.org]

- 7. quora.com [quora.com]

- 8. Understanding the Acidity Order: Why m-Cresol is More Acidic Than p-Cresol | Sathee Forum [forum.prutor.ai]

- 9. homework.study.com [homework.study.com]

- 10. CN1201776A - Synthesis of p-cresol by direct alkali fusion method from toluene-p-sulfonic acid - Google Patents [patents.google.com]

- 11. CN107602352B - A kind of method for recovering sodium hydroxide in p-cresol sulfonation alkali fusion production process - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Chemical and Physical Properties of Anhydrous Sodium p-Cresolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous sodium p-cresolate (also known as sodium 4-methylphenoxide) is the sodium salt of p-cresol. It is a white crystalline solid that is soluble in water and ethanol.[1] In aqueous solutions, it is alkaline, with a pH of approximately 9-10.[1] This compound serves as a precursor to p-cresol, a molecule of significant interest in biomedical research, particularly in the context of uremic toxicity and its impact on various physiological and pathological processes. This guide provides a comprehensive overview of the chemical and physical properties of anhydrous this compound, detailed experimental protocols, and insights into the biological signaling pathways of its active form, p-cresol.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of anhydrous this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

General Properties

| Property | Value | Reference |

| Chemical Name | Sodium 4-methylphenoxide | [1] |

| Synonyms | This compound, 4-Methylphenol sodium salt, p-Cresol sodium salt | [2] |

| CAS Number | 1121-70-6 | [1] |

| Molecular Formula | C₇H₇NaO | [2] |

| Appearance | White crystalline solid | [1] |

Physical and Chemical Constants

| Property | Value | Reference |

| Molecular Weight | 130.12 g/mol | [3] |

| Melting Point | 35.5 °C | [4][5] |

| Boiling Point | 202 °C at 760 mmHg | [4][5] |

| Flash Point | 81 °C | [4][5] |

| Vapor Pressure | 0.211 mmHg at 25 °C | [4] |

| pH | ~9-10 in aqueous solution | [1] |

Solubility

| Solvent | Solubility | Reference |

| Water | Soluble (2.5 g in 100 ml at 50 °C; 5.0 g in 100 ml at 100 °C) | [6] |

| Ethanol | Soluble | [1] |

| Chloroform | Slightly soluble | [1] |

Experimental Protocols

Synthesis of Anhydrous this compound

A common method for the preparation of this compound involves the reaction of p-cresol with sodium hydroxide.[1] To obtain the anhydrous salt, careful drying is necessary to prevent hydrolysis, which can liberate free p-cresol.

Materials:

-

p-Cresol

-

Sodium hydroxide (NaOH)

-

Toluene

-

Methanol

Procedure:

-

Dissolve p-cresol in toluene.

-

Separately, dissolve sodium hydroxide in methanol.

-

Mix the two solutions in a flask equipped with a fractionating column and a mechanical agitator.

-

Heat the mixture to evaporate the methanol and the water formed during the reaction.

-

As the solvents are removed, crystals of this compound will precipitate.

-

Filter the contents of the flask to isolate the crystals.

-

Dry the crystals in a vacuum oven to remove any remaining solvent, yielding substantially pure, anhydrous this compound.

Purification by Recrystallization

Recrystallization can be employed to further purify the synthesized this compound. The choice of solvent is critical and should be one in which the compound is soluble at high temperatures but less so at lower temperatures.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

If impurities are present, hot filter the solution to remove them.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can increase the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain the purified anhydrous this compound.

Quantification by UV-Visible Spectrophotometry

The concentration of p-cresolate in a solution can be determined using UV-Visible spectrophotometry. The maximum absorption for p-cresol in cyclohexane is observed at 280 nm.[2]

Procedure:

-

Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., water or cyclohexane).

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the unknown sample at the same wavelength.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Biological Activities and Signaling Pathways of p-Cresol

When dissolved in aqueous media for biological experiments, anhydrous this compound dissociates, and the biologically active species is the p-cresolate anion, which is in equilibrium with p-cresol. p-Cresol is a well-known uremic toxin that accumulates in patients with chronic kidney disease and exerts a range of biological effects.

p-Cresol Induced Intracellular Calcium Signaling

p-Cresol has been shown to induce a rise in intracellular calcium concentration ([Ca²⁺]i) in various cell types, including human glioblastoma cells. This process is initiated by the release of calcium from intracellular stores, primarily the endoplasmic reticulum, through a phospholipase C (PLC)-dependent pathway.

Caption: p-Cresol induced intracellular calcium signaling pathway.

Experimental Workflow for Investigating Cellular Effects of p-Cresol

A typical workflow to study the impact of p-cresol on cell viability and cell cycle progression is outlined below.

Caption: Experimental workflow for studying p-cresol's cellular effects.

Protocol for MTT Assay to Determine Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cells (e.g., endothelial cells)

-

96-well plates

-

p-Cresol stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of p-cresol for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol for Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle.

Materials:

-

Cells (e.g., U937 mononuclear cells)

-

p-Cresol stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

-

Culture cells and treat with p-cresol for the desired time.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

Anhydrous this compound is a valuable reagent for researchers studying the biological effects of p-cresol. A thorough understanding of its chemical and physical properties is essential for its proper use and for obtaining reliable experimental results. The protocols and signaling pathway information provided in this guide offer a solid foundation for scientists and drug development professionals investigating the multifaceted roles of p-cresol in health and disease.

References

- 1. US1955080A - Method of preparing anhydrous alkali metal phenoxides - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Sodium phenoxide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Solubility of Sodium p-Cresolate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium p-cresolate (also known as sodium 4-methylphenoxide) in various common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, the underlying principles governing solubility, and detailed experimental protocols for determining precise solubility values.

Introduction to this compound

This compound is the sodium salt of p-cresol, an organic compound with the chemical formula CH₃C₆H₄ONa. It presents as a white crystalline solid[1]. Its properties make it a subject of interest in various chemical and pharmaceutical applications. A fundamental understanding of its solubility in different organic solvents is crucial for its application in drug formulation, synthesis, and other research and development activities.

Qualitative Solubility of this compound

Based on available data, the solubility of this compound in common organic solvents can be summarized as follows. It is important to note that these are qualitative descriptions and quantitative measurements may vary with temperature and solvent purity.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Qualitative Solubility | Citation |

| Polar Protic | Ethanol | Soluble / Miscible | [1][2] |

| Methanol | Likely Soluble | - | |

| Polar Aprotic | Acetone | Miscible | [2] |

| Tetrahydrofuran (THF) | No Data Available | - | |

| Ethyl Acetate | No Data Available | - | |

| Nonpolar | Chloroform | Slightly Soluble | [1] |

| Toluene | Likely Insoluble | - | |

| Hexane | Likely Insoluble* | - |

*Note: Solubility in methanol, toluene, and hexane is inferred based on the "like dissolves like" principle, as specific experimental data was not found in the searched literature. A study on the solubility of this compound in aqueous ethanol solutions indicated that its solubility decreases with an increasing proportion of ethanol, suggesting that while soluble, its solubility in pure ethanol may be less than in water[3].

Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another.

Caption: Factors influencing the solubility of this compound.

This compound has a polar ionic head (-O⁻Na⁺) and a nonpolar aromatic tail (-C₆H₄CH₃). This amphiphilic nature dictates its solubility:

-

Polar Solvents (e.g., Ethanol, Acetone): The polar end of the solvent molecules can effectively solvate the sodium and cresolate ions, leading to higher solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity to effectively solvate the ionic head of this compound, resulting in poor solubility. The nonpolar tail has some affinity for these solvents, but it is not strong enough to overcome the energy required to break the ionic lattice of the solid.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for this purpose.

4.1. Shake-Flask Method

The shake-flask method involves equilibrating a surplus of the solid solute with the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute in the saturated solution.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume or weight of the organic solvent in a sealed, inert container (e.g., a glass flask with a screw cap). The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the container in a constant temperature bath or shaker.

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The required time may need to be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the solid, centrifugation followed by careful decantation or filtration using a syringe filter compatible with the organic solvent is recommended. It is crucial to avoid transferring any solid particles into the sample for analysis.

-

-

Analysis of the Saturated Solution:

-

A precisely measured aliquot of the clear, saturated solution is taken for analysis.

-

The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration and expressed in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

References

The Biological Impact of Sodium p-Cresolate on Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium p-cresolate, the salt of the microbial metabolite p-cresol, has emerged as a significant modulator of gut microbiota and host physiology. Produced primarily through the fermentation of tyrosine and phenylalanine by various gut bacteria, including species from the Clostridioides and Coriobacteriaceae families, p-cresol and its conjugates can exert a wide range of biological effects.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound in the context of gut microbiota studies, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows. Elevated levels of p-cresol are associated with several health conditions, including colorectal cancer, autism spectrum disorder (ASD), and chronic kidney disease (CKD).[1][3]

Quantitative Data on the Biological Activities of p-Cresol

The following tables summarize the quantitative effects of p-cresol observed in various in vitro and in vivo studies.

Table 1: In Vitro Effects of p-Cresol on Intestinal and Neuronal Cells

| Cell Line | p-Cresol Concentration | Observed Effect | Reference |

| GLUTag | 100 µM | Inhibited proglucagon (Gcg) expression. | [1] |

| GLUTag | 10, 100, 1000 µM | Did not affect basal GLP-1 secretion but inhibited TGR5 agonist-induced GLP-1 secretion. | [4] |

| HT-29 | 0.8 mM | Markedly decreased the number of adherent cells after 1 and 4 days. | [5] |

| HT-29 | 1.5 mM and above | Dose-dependently induced DNA damage (phosphorylation of H2AX histone). | [5] |

| HT-29 and Caco-2 | Up to 3 µM | Dose-dependently induced DNA damage. | [6] |

| PC-12 | 1 µM | Potentiated nerve growth factor-induced differentiation via secretion of BDNF. | [7] |

Table 2: In Vivo Effects of p-Cresol in Animal Models

| Animal Model | Administration Route & Dose | Duration | Observed Effect | Reference |

| Mice | Drinking water | 2 weeks | Reduced transcript levels of Gcg and other gut hormones in the colon; promoted faster small intestinal transit. | [1] |

| Mice | Drinking water (unspecified concentration) | 4 weeks | Induced social behavior deficits, stereotypies, and perseverative behaviors. | [8] |

| Mice | Intraperitoneal injection (0.5 mg/kg/day) | Not specified | Improved glucose tolerance and increased β-cell proliferation. | [1] |

| Mice | Intraperitoneal injection (twice daily) | 4 weeks | Promoted hepatic lipotoxicity and worsened insulin sensitivity. | [1] |

| Mice (C57BL/6J) | Drinking water | 4 weeks | Decreased activity of dopamine neurons in the ventral tegmental area (VTA). | [8] |

Table 3: p-Cresol Concentrations in Biological Samples

| Sample Type | Condition | p-Cresol Concentration | Reference |

| Human Feces | Healthy adults | 1.2–173.4 µg/g | [9] |

| Pig Large Intestinal Contents | - | Up to 0.9 µmoles/g | [1] |

| Mouse Cecal Digesta | Control Diet | ~1 µM | [10] |

| Mouse Plasma | Control Diet | ~10.8 µM | [10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in p-cresol and gut microbiota research.

In Vitro Fermentation with Human Fecal Inoculum

This protocol is adapted from studies investigating the microbial production of p-cresol from dietary substrates.[11][12][13]

Objective: To determine the effect of different substrates on the production of p-cresol by the gut microbiota in a controlled in vitro environment.

Materials:

-

Fresh human fecal samples from healthy donors

-

Basal medium (e.g., containing peptone water, yeast extract, bile salts, and salts)

-

Substrates for fermentation (e.g., tyrosine, phenylalanine, fructooligosaccharides (FOS), protein supplements)

-

Anaerobic chamber or jars with gas-generating kits

-

Incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system for p-cresol quantification

Procedure:

-

Prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in pre-reduced anaerobic basal medium inside an anaerobic chamber.

-

Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

-

Inoculate sterile fermentation vessels containing the basal medium with the fecal slurry (e.g., 1% v/v).

-

Add the desired substrates to the fermentation vessels. For example:

-

Control (no additional substrate)

-

Tyrosine (e.g., 2 mg/mL)

-

Phenylalanine (e.g., 2 mg/mL)

-

FOS (e.g., 1% w/v)

-

Protein supplement (e.g., casein, 2 mg/mL)

-

-

Incubate the fermentation vessels under anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).

-

At specified time points, collect samples from the fermentation vessels.

-

Centrifuge the samples to pellet the bacterial cells and debris.

-

Filter-sterilize the supernatant.

-

Analyze the concentration of p-cresol in the supernatant using HPLC.

Cell Culture-Based Assays for Genotoxicity and Cytotoxicity

This protocol is based on studies assessing the direct effects of p-cresol on intestinal epithelial cells.[5][6]

Objective: To evaluate the dose-dependent genotoxic and cytotoxic effects of p-cresol on human colon adenocarcinoma cell lines (e.g., HT-29, Caco-2).

Materials:

-

Human colon cell lines (HT-29 or Caco-2)

-

Appropriate cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for Caco-2) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution

-

Cell culture flasks or plates

-

CO2 incubator (37°C, 5% CO2)

-

Reagents for assessing cell viability (e.g., Trypan Blue, MTT assay kit)

-

Reagents for assessing DNA damage (e.g., Comet assay kit, antibodies for γH2AX staining)

Procedure:

-

Seed the colon cancer cells in culture flasks or plates at a desired density and allow them to adhere and grow to a specified confluency (e.g., 80%).

-

Prepare a range of p-cresol concentrations in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of p-cresol (e.g., 0, 0.5, 1, 1.5, 2, 3 mM).

-

Incubate the cells for a defined period (e.g., 24 hours).

-

For Cytotoxicity Assessment:

-

Harvest the cells and perform a cell viability assay (e.g., Trypan Blue exclusion) to determine the percentage of viable cells.

-

-

For Genotoxicity Assessment (Comet Assay):

-

Harvest the cells and follow the protocol of a commercial Comet assay kit to assess DNA strand breaks.

-

-

For Genotoxicity Assessment (γH2AX Staining):

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

-

Incubate with a fluorescently labeled secondary antibody.

-

Analyze the fluorescence intensity using a plate reader or fluorescence microscope to quantify DNA double-strand breaks.

-

Signaling Pathways and Experimental Workflows

The biological effects of p-cresol are mediated through various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways and experimental workflows.

Biosynthesis of p-Cresol and its Metabolites

Caption: Biosynthesis of p-cresol by gut microbiota and its subsequent metabolism by host enzymes.

p-Cresol-Induced Endothelial Permeability

Caption: p-Cresol increases endothelial permeability via the Rho/Rho Kinase pathway.[14]

p-Cresol's Influence on Platelet Aggregation

Caption: p-Cresol inhibits platelet aggregation through the ERK/p38 signaling pathway.[14]

Gut-Brain Axis: p-Cresol and Dopamine Signaling

References

- 1. Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Microbial metabolite p-cresol inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Modelling the role of microbial p-cresol in colorectal genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gut neurotoxin p-cresol induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The microbial metabolite p-Cresol induces autistic-like behaviors in mice by remodeling the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Indole and p-cresol in feces of healthy subjects: Concentration, kinetics, and correlation with microbiome [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 13. Modelling the role of microbial p-cresol in colorectal genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

From Precursor to Product: A Technical Guide to the Synthesis of p-Cresol from Sodium p-Cresolate

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-cresol, an important chemical intermediate, from its precursor, sodium p-cresolate. This process is a critical step in the industrial production of p-cresol, most notably through the toluene sulfonation and alkaline fusion pathway. This document details the underlying chemistry, experimental protocols, and key process parameters to assist researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

p-Cresol (4-methylphenol) is a valuable organic compound widely used in the synthesis of antioxidants, such as butylated hydroxytoluene (BHT), as well as in the production of resins, disinfectants, and pharmaceuticals.[1] One of the primary industrial methods for producing p-cresol involves the sulfonation of toluene, followed by alkali fusion to form a sodium salt of the cresol, which is then acidified to yield the final product.[1][2] This guide focuses on the pivotal final stage of this process: the conversion of this compound to p-cresol through acidification.

The overall industrial production pathway can be summarized in the following stages:

-

Sulfonation of Toluene : Toluene is reacted with sulfuric acid to produce p-toluenesulfonic acid.[1][3]

-

Neutralization : The resulting sulfonic acid is neutralized with a sodium base, such as sodium sulfite or sodium hydroxide, to form sodium p-toluenesulfonate.[2]

-

Alkali Fusion : Sodium p-toluenesulfonate is fused with sodium hydroxide at high temperatures, yielding this compound.[2][3]

-

Acidification : The aqueous solution of this compound is acidified to liberate the p-cresol.[2]

This document will provide a detailed examination of the fourth and final stage, offering protocols and quantitative data to guide laboratory and process development efforts.

The Chemistry of Conversion: From Salt to Phenol

The conversion of this compound to p-cresol is a straightforward acid-base reaction. This compound is the sodium salt of the weakly acidic p-cresol. In an aqueous solution, it exists as the sodium cation (Na⁺) and the p-cresolate anion (CH₃C₆H₄O⁻). By introducing a stronger acid, the p-cresolate anion is protonated to form the neutral p-cresol molecule, which is sparingly soluble in water and will precipitate out of the solution if its concentration exceeds its solubility limit.

The general chemical equation for this reaction is:

CH₃C₆H₄ONa + H⁺A⁻ → CH₃C₆H₄OH + Na⁺A⁻

Where H⁺A⁻ represents a generic acid. Commonly used acids for this purpose in industrial and laboratory settings include sulfuric acid (H₂SO₄) and sulfur dioxide (SO₂), which forms sulfurous acid in water.[1][4] A Chinese patent suggests that the acidification is controlled to a pH range of 3-6.[2]

Experimental Protocols

The following protocols are based on established laboratory procedures and provide a framework for the synthesis and purification of p-cresol from a cresolate mixture.

Acidification of this compound Solution

This protocol is adapted from a procedure for the production of p-cresol from sodium p-toluenesulfonate, focusing on the final acidification step.[4]

Materials:

-

Aqueous solution of this compound (resulting from alkali fusion)

-

Concentrated sulfuric acid (95%)

-

Water

-

Sodium chloride

-

Apparatus for steam distillation

-

Apparatus for vacuum distillation

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

The solidified product from the alkali fusion of sodium p-toluenesulfonate, which contains this compound, is dissolved in 6-7 liters of water for every 600g of starting sulfonate.[4]

-

Slowly, and with stirring, a solution of concentrated sulfuric acid (approximately 880 cc of 95% H₂SO₄ in 2 liters of water) is added to the this compound solution until the mixture has a distinct odor of sulfur dioxide.[4] The heat generated during neutralization is often sufficient to bring the solution to a boil.[4]

-

The acidified mixture is then immediately subjected to steam distillation. This continues until a sample of the distillate shows only a slight precipitate with bromine water.[4]

-

The distillate (approximately 6-7 liters) is saturated with sodium chloride to decrease the solubility of p-cresol in the aqueous phase.[4]

-

The oily layer of p-cresol is separated using a separatory funnel.[4] The aqueous layer can be redistilled with steam to recover any dissolved cresol.[4]

Purification of p-Cresol

The crude p-cresol obtained from the acidification step can be further purified to remove isomers and other impurities.

Procedure:

-

The separated crude p-cresol oil is distilled under reduced pressure.[4]

-

The fraction boiling at 95–96 °C at 15 mm Hg is collected.[4]

-

Any forerun containing water is removed and redistilled to recover additional product.[4]

-

Upon cooling, the purified p-cresol solidifies into a white crystalline mass. The melting point of pure p-cresol is 35.5 °C.[1][4]

Quantitative Data

The yield of p-cresol is dependent on the efficiency of all stages of the production process. The following table summarizes key quantitative parameters from the literature.

| Parameter | Value | Source(s) |

| Overall Yield (from sodium p-toluenesulfonate) | 63–72% | [4] |

| Purity of Technical Sodium p-Toluenesulfonate | ~95% | [4] |

| Boiling Point of p-Cresol (at 15 mm Hg) | 95–96 °C | [4] |

| Melting Point of p-Cresol | 31 °C (practical), 35.5 °C (pure) | [1][4] |

| Final pH of Acidification | Acidic to litmus, distinct SO₂ odor | [4] |

Note: The yield is based on the entire process starting from technical grade sodium p-toluenesulfonate.

Visualizing the Process

The following diagrams illustrate the chemical pathways and experimental workflow described in this guide.

Caption: Chemical pathway of p-cresol formation.

Caption: Experimental workflow for p-cresol synthesis.

Conclusion

The conversion of this compound to p-cresol via acidification is a fundamental and crucial step in the industrial synthesis of this important chemical. A thorough understanding of the reaction chemistry, coupled with robust experimental protocols for both the reaction and subsequent purification, is essential for achieving high yields and purity. This guide provides the necessary technical details to support researchers and professionals in their work with this significant chemical transformation. Further optimization of acidification conditions, such as the systematic study of different acidifying agents, pH, and temperature, could lead to further improvements in process efficiency and product quality.

References

Thermal Stability and Decomposition of Sodium p-Cresolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of sodium p-cresolate. The information is compiled from available scientific literature to assist researchers and professionals in drug development and other fields where the thermal behavior of this compound is critical.

Introduction

This compound (sodium 4-methylphenoxide) is an organic salt with applications in various industrial processes. An understanding of its thermal stability is paramount for safe handling, storage, and application, particularly in processes involving elevated temperatures. This document summarizes the key findings on its thermal degradation, including quantitative data from thermogravimetric analysis (TGA) and a proposed decomposition mechanism.

Thermal Stability Analysis

The primary method for evaluating the thermal stability of this compound has been Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing critical data on decomposition temperatures and weight loss.

Quantitative Thermal Decomposition Data

The following table summarizes the key temperature points and mass loss for this compound when heated under a nitrogen atmosphere. This data is crucial for determining the temperature limits for the safe use of this compound.

| Parameter | Temperature (°C) | Mass Loss (%) |

| T1% (Temperature at 1% mass loss) | 482.3 | 1 |

| T5% (Temperature at 5% mass loss) | 527.2 | 5 |

| Tmax (Temperature at maximum mass loss rate) | 552.1 | - |

| Total Mass Loss | - | 55.6 |

Data sourced from TGA conducted under a nitrogen atmosphere.

Experimental Protocols

The data presented in this guide was obtained using specific analytical methods. Understanding these protocols is essential for the replication of results and for designing further studies.

Thermogravimetric Analysis (TGA) Protocol

The TGA data for this compound was acquired using the following experimental setup:

-

Instrument: A Q500 thermogravimetric instrument or equivalent.

-

Sample Size: Approximately 5 mg.

-

Sample Pan: Platinum pan.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 50 °C to 800 °C.

-

Atmosphere: Nitrogen, with a flow rate of 60 mL/min.

This protocol ensures a controlled environment for monitoring the thermal decomposition of the sample.

Decomposition Mechanism and Products

The thermal decomposition of sodium phenolates, including this compound, is proposed to proceed through a mechanism that is fundamentally different from that of their parent phenols. The presence of the -ONa group significantly lowers the thermal stability of the phenolate.

Proposed Decomposition Pathway

The decomposition is thought to be initiated by the homolytic cleavage of an aromatic carbon-hydrogen bond, facilitated by the strong electron-donating nature of the oxygen anion. This leads to the formation of an aromatic carbon radical anion, which is a key intermediate in the degradation process.

The following diagram illustrates the proposed initial steps of the thermal decomposition of this compound.

Caption: Proposed initial steps in the thermal decomposition of this compound.

Expected Decomposition Products

Based on the proposed mechanism and studies of related sodium phenolates, the thermal decomposition of this compound is expected to yield a complex mixture of products. While specific analysis of the gaseous products for this compound is limited, the following are anticipated:

-

Solid Residue: A significant portion of the initial mass is expected to remain as a char-like residue, likely composed of polyaromatic structures.

-

Volatile and Semi-Volatile Products:

-

Multi-methyl Substituted Phenolates: Scrambling reactions can lead to the formation of phenolates with different methylation patterns.

-

Toluene: Cleavage of the C-O bond could potentially lead to the formation of toluene.

-

Methane: From the methyl group.

-

Hydrogen Gas: From the homolytic cleavage of C-H bonds.

-

-

Inorganic Fumes: At very high temperatures, the decomposition is reported to emit toxic fumes of sodium oxide (Na₂O).[1][2]

It is important to note that the exact composition of the decomposition products will be highly dependent on the experimental conditions, such as temperature, heating rate, and the surrounding atmosphere.

Safety and Handling Considerations

The thermal decomposition of this compound can generate hazardous substances. It is reported to ignite when heated in air, especially when moist, and can oxidize vigorously.[2] When heated to decomposition, it emits toxic fumes.[1][2] Therefore, appropriate personal protective equipment and well-ventilated workspaces are essential when handling this compound at elevated temperatures.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use. TGA data indicates that decomposition begins at temperatures exceeding 480°C under an inert atmosphere, with significant mass loss occurring above 520°C. The proposed decomposition mechanism involves the formation of a radical anion intermediate, leading to the generation of polyaromatic structures and various volatile organic and inorganic products. Further research, particularly utilizing techniques like DSC and TGA coupled with mass spectrometry (TGA-MS), would provide a more complete picture of the thermal behavior and decomposition products of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Sodium p-Cresolate in the Study of Uremic Toxins

Introduction

P-cresol, a phenolic compound originating from the gut microbial metabolism of the amino acid tyrosine, is a well-documented uremic toxin that accumulates in patients with chronic kidney disease (CKD). In the body, p-cresol is rapidly metabolized in the colonic mucosa and liver into its main conjugates, p-cresyl sulfate (p-CS) and, to a lesser extent, p-cresyl glucuronide (p-CG).[1][2] Due to extensive protein binding, primarily to albumin, p-cresol and its conjugates are inefficiently cleared by conventional hemodialysis, leading to their systemic accumulation.[3] While early research focused on the free form, it is now understood that p-CS is the predominant circulating form and is responsible for a significant portion of the molecule's biological activity.[2][4] In experimental research, this compound, the salt form of p-cresol, is frequently utilized for in vitro studies to investigate the pathophysiological mechanisms underlying its toxicity. This guide provides a comprehensive overview of the role of p-cresol and its derivatives in uremic toxicity, focusing on cellular and molecular mechanisms, experimental methodologies, and key signaling pathways.

Pathophysiological Impact of p-Cresol and its Conjugates

Accumulated evidence demonstrates that p-cresol and p-cresyl sulfate exert pleiotropic detrimental effects, contributing significantly to the morbidity and mortality observed in CKD patients, particularly concerning cardiovascular complications.[5][6]

Endothelial Dysfunction and Cardiovascular Damage

The vascular endothelium is a primary target of p-cresol's toxic effects. Both p-cresol and p-CS have been shown to induce a profound state of endothelial dysfunction.

-

Impaired Endothelial Integrity and Repair: The toxins inhibit the proliferation of endothelial cells and their capacity for wound repair, which is crucial for maintaining vascular health.[7] Chronic exposure leads to a significant increase in endothelial permeability, compromising the vascular barrier.[8][9] This is associated with the disorganization of the actin cytoskeleton and the alteration of adherens junctions.[9]

-

Pro-inflammatory and Pro-thrombotic State: p-CS is associated with an increase in circulating endothelial microparticles, which are markers of endothelial damage.[10] It also inhibits the expression of endothelial adhesion molecules that are induced by cytokines, which may paradoxically impair appropriate immune responses.[11] Furthermore, p-cresol can induce the production of modulators related to inflammation and atherosclerosis in endothelial cells.

Renal Toxicity and CKD Progression

P-cresol and its conjugates directly contribute to the progression of kidney disease through several mechanisms.

-

Direct Tubular Damage: Studies on human proximal tubular epithelial cells (HK-2) and other renal tubular cells have shown that p-CS and p-cresol induce apoptosis and necrosis in a concentration-dependent manner.[12][13] This cytotoxic effect contributes to the loss of functional renal mass.

-

Oxidative Stress and Fibrosis: A key mechanism of p-CS-induced renal damage is the induction of oxidative stress.[14] P-CS enhances the activity of NADPH oxidase in renal tubular cells, leading to an increased production of reactive oxygen species (ROS).[14] This oxidative stress, in turn, triggers the secretion of pro-inflammatory cytokines and TGF-β1, a key mediator of renal fibrosis.[14]

Systemic Inflammation and Oxidative Stress

Beyond the kidney and endothelium, p-cresol contributes to a systemic state of inflammation and oxidative stress, which are hallmarks of uremia.[5][15][16]

-

ROS Generation: P-cresol exposure leads to a time- and concentration-dependent increase in ROS production in various cell types, including liver and endothelial cells.[17][18][19]

-

Depletion of Antioxidants: The toxin depletes cellular stores of glutathione (GSH), a critical endogenous antioxidant, rendering cells more susceptible to oxidative damage.[18][20]

Data Presentation: Quantitative Effects

The following tables summarize key quantitative data from in vitro and clinical studies, illustrating the toxicological profile of p-cresol and its association with clinical parameters.

Table 1: In Vitro Cytotoxicity and Cellular Effects of p-Cresol

| Cell Type | Compound | Concentration | Effect | Reference |

| HepaRG (Liver Cells) | p-Cresol | EC50 = 0.64 mM | Increased ROS (DCF) formation | [18][20] |

| HepaRG (Liver Cells) | p-Cresol | EC50 = 1.00 mM | Depletion of total cellular GSH | [18][20] |

| HepaRG (Liver Cells) | p-Cresol | EC50 = 0.85 mM | Increased necrosis (LDH release) | [18][20] |

| Rat Liver Slices | p-Cresol | LC50 = 1.31 mM | Cytotoxicity | [21] |

| Renal Tubular Cells | p-Cresol | 10 - 40 mg/L | Increased necrosis | [13] |

| EAHY Endothelial Cells | p-Cresol | >500 µM | S-phase cell cycle arrest | [19] |

| U937 Mononuclear Cells | p-Cresol | 500 µM | S-phase cell cycle arrest | [19] |

| HK-2 (Renal Tubular) | p-Cresyl Sulfate | 7 days exposure | Concentration-dependent apoptosis | [12] |

Table 2: Serum Concentrations of p-Cresol in Health and Disease

| Population | Parameter | Concentration | Reference |

| Healthy Individuals | Total p-Cresol | 3.65 to 56.06 µM (0.34 to 5.3 µg/mL) | [22] |

| Hemodialysis Patients | Free Serum p-Cresol | Median: 11.7 µmol/L | [10] |

| CKD Patients (Stage 3-4) | Plasma p-Cresol | 7.25 ± 1.74 mg/L | [23] |

| Uremic Patients | Total p-CS | 43.0 mg/L | [24] |

Table 3: Clinical Association of p-Cresol with Cardiovascular Events

| Patient Cohort | Parameter | Finding | Reference |

| CKD Patients (Not on Dialysis) | Free p-Cresol | Associated with cardiovascular events (HR 1.39, P=0.04) | [6] |

| Hemodialysis Patients | Free Serum p-Cresol | Independently associated with cardiovascular disease | [6][10] |

Signaling Pathways in p-Cresol Toxicity

Several key signaling pathways have been identified as mediators of p-cresol's detrimental effects. The following diagrams illustrate these pathways.

Caption: p-CS signaling in renal tubular cells leading to oxidative stress and fibrosis.[14]

Caption: Rho-Kinase pathway in p-cresol-mediated endothelial barrier dysfunction.[9][10]

Experimental Protocols for Studying p-Cresol Effects

Standardized protocols are essential for investigating the biological effects of p-cresol and its conjugates.

Cell Culture and Treatment

-

Cell Lines:

-

Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or the EA.hy926 cell line are commonly used to model the vascular endothelium.[7][19]

-

Renal Tubular Cells: Human Kidney-2 (HK-2) cells, an immortalized proximal tubular epithelial cell line, are a standard model for studying nephrotoxicity.[12]

-

Hepatocytes: HepaRG cells, a human hepatic progenitor cell line, are used to study liver toxicity and metabolism as they are metabolically competent.[18]

-

-

Reagents: this compound or synthesized p-cresyl sulfate are dissolved in culture medium. Since p-cresol is highly protein-bound in vivo, experiments are often conducted in the presence of albumin to mimic physiological conditions, although this can sometimes reduce the observed toxic effects.[7][9]

-

Treatment Conditions: Cells are typically incubated with a range of concentrations of the toxin (e.g., 10 µM to 2 mM) for various durations (e.g., 3 to 72 hours, or up to 7 days for chronic exposure studies) depending on the endpoint being measured.[12][18][19]

Cytotoxicity and Cell Viability Assays

-

MTT Assay (Cell Viability):

-

Seed cells (e.g., 1x104 EAHY cells) in a 24-well plate and allow them to adhere.

-

Treat cells with various concentrations of p-cresol for the desired time (e.g., 72 hours).

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours.

-

Dissolve the resulting formazan crystals with DMSO.

-

Measure the optical density (OD) with a spectrophotometer to quantify viable cells.[19]

-

-

Lactate Dehydrogenase (LDH) Release Assay (Necrosis):

-

Treat cells in a multi-well plate with p-cresol.

-

At the end of the incubation period, collect the cell culture supernatant.

-

Measure LDH activity in the supernatant using a commercially available colorimetric assay kit, which detects the conversion of a tetrazolium salt into a colored formazan product.

-

Compare the LDH release from treated cells to that of untreated (negative) and fully lysed (positive) controls.[18]

-

-

Flow Cytometry for Apoptosis/Necrosis:

-

Treat cells (e.g., 5x105 cells) with p-cresol for 24 hours.

-

Harvest both floating and attached cells.

-

Wash cells with PBS and resuspend in binding buffer.

-

Stain cells with Annexin V (FITC-conjugated) and Propidium Iodide (PI).

-

Analyze the cell population using a flow cytometer. Annexin V-positive/PI-negative cells are considered apoptotic, while PI-positive cells are necrotic.[13][19]

-

Measurement of Oxidative Stress

-

Intracellular ROS Production (DCFH-DA Assay):

-

Culture cells (e.g., 5x105 EAHY cells) with p-cresol for a specified time (e.g., 24 hours).

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Wash cells with PBS to remove excess probe.

-

Immediately analyze the fluorescence of dichlorofluorescein (DCF), the oxidized product, using flow cytometry or a fluorescence plate reader.[19]

-

Endothelial Barrier Function

-

Transendothelial Electrical Resistance (TEER):

-

Culture endothelial cells on a porous membrane insert (e.g., Transwell).

-

Allow cells to form a confluent monolayer, confirmed by stable high TEER values measured with a voltmeter.

-

Add p-cresol to the apical or basolateral chamber.

-

Monitor the change in electrical resistance over time. A decrease in TEER indicates an increase in endothelial permeability.[25]

-

-

Immunofluorescence Microscopy for Junctional Proteins:

-

Grow endothelial cells on coverslips and treat with p-cresol.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against an adherens junction protein (e.g., VE-cadherin).

-

Incubate with a fluorescently-labeled secondary antibody.

-

Visualize the localization and integrity of the junctional proteins using a fluorescence microscope. Discontinuous or "zippered" staining indicates junction disruption.[9]

-

Gene and Protein Expression Analysis

-

Real-Time PCR (RT-PCR):

-

Treat cells and extract total RNA.

-

Synthesize cDNA from the RNA template using reverse transcriptase.

-

Perform quantitative PCR using gene-specific primers (e.g., for inflammatory cytokines like IL-6, TNF-α, or TGF-β1).

-

Normalize expression levels to a housekeeping gene to determine relative changes in mRNA levels.[12]

-

-

Western Blotting:

-

Lyse treated cells and determine total protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies against target proteins (e.g., Nox4, p22phox).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[12]

-

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 [mdpi.com]

- 6. p-Cresol and Cardiovascular Risk in Mild-to-Moderate Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The uremic solutes p-cresol and indoxyl sulfate inhibit endothelial proliferation and wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. P-cresol, a uremic retention solute, alters the endothelial barrier function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The uremic retention solute p-cresyl sulfate and markers of endothelial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P-cresol, a uremic toxin, decreases endothelial cell response to inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Impacts of Indoxyl Sulfate and p-Cresol Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inflammation and Oxidative Stress in Chronic Kidney Disease—Potential Therapeutic Role of Minerals, Vitamins and Plant-Derived Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. p-Cresol and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation [mdpi.com]

- 19. p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells | PLOS One [journals.plos.org]

- 20. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fiber Supplementation Lowers Plasma p-Cresol in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of Sodium p-Cresolate

This guide provides a detailed overview of the spectroscopic data for sodium p-cresolate (sodium 4-methylphenolate), a compound with applications as a surfactant, emulsifier, and antimicrobial agent.[1][2] The information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Note on Data: Direct spectroscopic data for this compound is not extensively published. The data presented here is primarily for its parent compound, p-cresol. The spectral properties of p-cresol are expected to be very similar to those of its sodium salt, particularly for mass spectrometry and in aprotic solvents for NMR. The primary difference in IR will be the absence of the broad O-H phenolic stretch.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for p-cresol, which serves as a close proxy for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data for p-Cresol

| ¹H NMR | Chemical Shift (δ) ppm | Solvent |

| Ar-H (ortho to -OH) | 6.73 - 7.07 | CDCl₃ |

| Ar-H (meta to -OH) | 7.03 - 7.07 | CDCl₃ |

| -CH ₃ | 2.25 - 2.31 | CDCl₃ |

| -OH | 5.10 - 5.70 | CDCl₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Solvent |

| C -OH | 153.09 - 155.72 | CDCl₃ |

| C -CH₃ | 129.59 - 130.16 | CDCl₃ |

| Ar-C H (ortho to -OH) | 115.24 | CDCl₃ |

| Ar-C H (meta to -OH) | 130.11 | CDCl₃ |

| -C H₃ | 20.50 - 22.16 | CDCl₃ |

| Data sourced from various spectral databases for p-cresol.[3][4][5][6] |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Frequency (cm⁻¹) | Appearance |

| O-H Stretch | 3200-3600 | Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850-3000 | Sharp |

| C=C Stretch (Aromatic) | 1500-1600 | Medium-Sharp |

| C-O Stretch | 1200-1300 | Strong |

| C-H Bend (p-substituted) | 800-880 | Strong |

| Note: For this compound, the broad O-H stretch around 3200-3600 cm⁻¹ will be absent.[7][8][9] |

Table 3: Mass Spectrometry (MS) Data for p-Cresol

| m/z | Relative Intensity (%) | Assignment |

| 108 | 91 | [M]⁺• (Molecular Ion) |

| 107 | 100 | [M-H]⁺ |

| 77 | 28 | [C₆H₅]⁺ |

| 79 | 21 | [C₆H₇]⁺ |

| Data corresponds to the electron ionization mass spectrum of p-cresol.[1] |

Experimental Protocols

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆, or Deuterated Methanol, CD₃OD). The choice of solvent is critical as the phenoxide is reactive and may exchange protons with protic solvents.

-

Data Acquisition:

-

Transfer the solution to a standard 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

2.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

-

2.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC-MS or Liquid Chromatography - LC-MS).

-

Procedure (Direct Infusion Electrospray Ionization - ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes. For this compound, the negative ion mode will detect the p-cresolate anion ([M-Na]⁻ at m/z 107), while the positive mode will detect the sodium adduct ([M+Na]⁺).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Sodium 4-methylphenoxide [chembk.com]

- 3. rsc.org [rsc.org]

- 4. bmse000458 P-Cresol at BMRB [bmrb.io]

- 5. p-Cresol(106-44-5) 1H NMR spectrum [chemicalbook.com]

- 6. p-Cresol(106-44-5) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Sodium p-methylphenolate | C7H7NaO | CID 23673456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. p-Cresol [webbook.nist.gov]

Crystal Structure Analysis of Sodium p-Cresolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium p-cresolate, the sodium salt of p-cresol, is a compound with applications in various chemical and pharmaceutical domains. A thorough understanding of its solid-state structure is paramount for elucidating its physicochemical properties and predicting its behavior in different formulations. This technical guide addresses the methodology for the crystal structure analysis of this compound. While a definitive, publicly available crystal structure for this compound has not been identified in prominent crystallographic databases, this document provides a comprehensive, hypothetical framework for its structural determination using single-crystal X-ray diffraction. It outlines detailed experimental protocols, from synthesis and crystallization to data collection and structure refinement, and presents a generalized workflow. This guide is intended to serve as a practical resource for researchers undertaking the structural characterization of this compound or similar organic salts.

Introduction to this compound

This compound (sodium 4-methylphenoxide) is an organic salt with the chemical formula C₇H₇NaO. It typically presents as a white crystalline solid and is soluble in water and ethanol.[1] The compound is formed by the reaction of p-cresol with sodium hydroxide.[1] Its applications are diverse, ranging from its use as a surfactant and emulsifier to an intermediate in the synthesis of pharmaceuticals and other fine chemicals. In the context of drug development, understanding the solid-state structure of active pharmaceutical ingredients (APIs) and their salts is critical for controlling properties such as solubility, stability, and bioavailability.

Hypothetical Crystal Structure Data

As of the date of this publication, specific crystallographic data for this compound is not available in the public domain. However, a typical crystal structure determination would yield the following quantitative data, which is presented here as a template for what researchers might expect to obtain.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₇NaO |

| Formula Weight | 130.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.543(2) |

| b (Å) | 8.215(1) |

| c (Å) | 15.321(3) |

| α (°) | 90 |

| β (°) | 109.54(1) |

| γ (°) | 90 |

| Volume (ų) | 1250.4(4) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.382 |

| Absorption Coeff. (mm⁻¹) | 0.154 |

| F(000) | 544 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 10500 |

| Independent reflections | 2870 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| R indices (all data) | R1 = 0.062, wR2 = 0.128 |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Na1 - O1 | 2.354(2) |

| C1 - O1 | 1.305(3) |

| C1 - C2 | 1.401(4) |

| C4 - C7 | 1.512(4) |

| O1 - C1 - C2 | 121.5(2) |

| C2 - C1 - C6 | 118.0(3) |

| Na1 - O1 - C1 | 135.8(1) |

Experimental Protocols

The following sections detail the standard experimental procedures for the synthesis, crystallization, and crystal structure determination of a compound like this compound.

Synthesis and Crystallization

-

Synthesis: this compound can be synthesized by reacting equimolar amounts of p-cresol and sodium hydroxide in a suitable solvent, such as ethanol or water. The reaction mixture is typically stirred at room temperature until the p-cresol is fully deprotonated.

-

Crystallization: High-quality single crystals suitable for X-ray diffraction are crucial.[1][2] Common crystallization techniques include:

-

Slow Evaporation: The reaction mixture is filtered, and the resulting solution is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

-

Solvent Diffusion: A solution of this compound in a good solvent is carefully layered with a miscible anti-solvent in which the compound is poorly soluble. Crystals form at the interface of the two solvents.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

-

Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[3]

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The instrument uses a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) to irradiate the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector.[2] A complete dataset is collected over a range of crystal orientations.[4]

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. The intensities of the reflections are integrated.

-

Structure Solution: The "phase problem" in crystallography arises because the phases of the diffracted X-rays are not directly measured.[3] For small molecules like this compound, direct methods are typically used to determine the initial positions of the atoms.[2] This is often accomplished using software such as SHELXS or SIR.[5]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method.[6] This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. This is typically performed with software like SHELXL or CRYSTALS.[5] Hydrogen atoms are often located from the difference Fourier map and refined isotropically.

Visualizations

Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Caption: General workflow for single-crystal X-ray analysis.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a robust and detailed framework for its determination. The outlined protocols for synthesis, crystallization, data collection, and structure refinement are based on established crystallographic methods and are broadly applicable to the structural analysis of similar small organic molecules. A thorough understanding of the three-dimensional atomic arrangement within this compound will be invaluable for controlling its material properties and optimizing its performance in various applications, particularly in the pharmaceutical industry. The provided workflow and data templates serve as a practical resource for researchers aiming to elucidate the solid-state structure of this and other related compounds.

References

Methodological & Application

Application Notes and Protocols for Williamson Ether Synthesis Using Sodium p-Cresolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note details the use of sodium p-cresolate as a nucleophile in this classic S(_N)2 reaction. This compound, the sodium salt of p-cresol, is an effective precursor for the synthesis of a variety of aryl alkyl ethers. These products are valuable intermediates in the synthesis of fragrances, polymers, and, significantly, pharmacologically active molecules. The electron-donating nature of the methyl group on the aromatic ring of p-cresol can influence the nucleophilicity of the phenoxide, making it an interesting substrate for researchers in drug discovery and process development.

This document provides detailed protocols for the preparation of this compound and its subsequent use in Williamson ether synthesis with various alkyl halides. It also includes a summary of reaction parameters and a discussion of the biological relevance of related compounds.

Preparation of this compound

The first step in utilizing this compound is its preparation from p-cresol. This can be achieved by reacting p-cresol with a strong base like sodium hydroxide. The resulting salt can be used in solution for subsequent reactions or isolated as a solid.[1]

Protocol 1: Preparation of Solid this compound

This protocol describes the preparation and isolation of solid this compound.

Materials:

-

p-Cresol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-cresol (1 equivalent) in ethanol.

-

Slowly add a stoichiometric amount of sodium hydroxide (1 equivalent) to the solution. The NaOH can be in pellet form or a concentrated aqueous solution.

-

Stir the mixture at room temperature for 30 minutes. Gentle heating may be applied to ensure complete reaction.

-

The reaction progress can be monitored by the disappearance of the starting p-cresol using thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude this compound.

-

To purify the salt, it can be washed with a non-polar solvent like diethyl ether to remove any unreacted p-cresol.

-

The solid this compound is then collected by vacuum filtration and dried in a vacuum oven. The product is often a white crystalline solid.[1]

Williamson Ether Synthesis Protocols using this compound

The Williamson ether synthesis is a versatile S(_N)2 reaction where the this compound acts as the nucleophile, attacking an alkyl halide to form the corresponding p-cresyl ether.[2] The choice of alkyl halide is critical, with primary halides giving the best yields due to reduced competition from elimination reactions.[3][4]

Protocol 2: General Procedure for the Synthesis of p-Cresyl Ethers

This protocol provides a general method for the synthesis of various p-cresyl ethers.

Materials:

-

This compound (prepared as in Protocol 1) or p-cresol and a base (e.g., NaOH, KOH)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

-

Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or acetone)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Rotary evaporator

Procedure: